![molecular formula C19H16ClFN4O2S B11511541 N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11511541.png)
N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine and 4-fluorobenzaldehyde. The key steps may involve:
Condensation Reaction: The reaction between 3-chlorophenylamine and 4-fluorobenzaldehyde under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a thiazinane precursor to form the thiazinane ring.
Carboxamide Formation: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert imine groups to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products depend on the specific reactions and conditions. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-imino-4-oxo-1,3-thiazinane-6-carboxamide
- N-(4-fluorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H16ClFN4O2S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11(12-5-7-14(21)8-6-12)24-25-17(26)10-16(28-19(25)22)18(27)23-15-4-2-3-13(20)9-15/h2-9,16,22H,10H2,1H3,(H,23,27)/b22-19?,24-11+ |
InChI Key |
GNLWYCZSJMKWES-LPAWSXNWSA-N |
Isomeric SMILES |
C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC(=CC=C2)Cl)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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